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N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Documentation Hub

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  • Product: N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
  • CAS: 638141-07-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Introduction N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. The interplay of its structural features—a subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. The interplay of its structural features—a substituted pyridine ring, an amide linkage, and a bromo substituent—gives rise to a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. It is designed to be a practical resource for scientists, offering not just data, but also the underlying principles and detailed experimental protocols for the determination of these key parameters. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility, reflecting a commitment to scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.

  • IUPAC Name: N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

  • Molecular Formula: C₁₅H₁₅BrN₂O

  • Molecular Weight: 319.20 g/mol

  • CAS Number: 332495-15-7

The structure of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, depicted below, reveals several key functional groups that influence its chemical behavior. The pyridine ring introduces a basic nitrogen atom, while the amide group can act as both a hydrogen bond donor and acceptor. The presence of the bromine atom and the ethyl group on the benzamide moiety contribute to the molecule's lipophilicity.

Caption: Chemical structure of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide.

Synthesis Pathway

While multiple synthetic routes may exist, a common and efficient method for the synthesis of N-aryl benzamides involves the coupling of a carboxylic acid with an amine. A plausible synthetic pathway for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is outlined below.

G reactant1 4-Ethylbenzoic acid intermediate 4-Ethylbenzoyl chloride reactant1->intermediate Acyl chloride formation reactant2 5-Bromo-6-methylpyridin-2-amine product N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide reactant2->product reagent1 Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) reagent1->intermediate intermediate->product Amide bond formation coupling_reagent Pyridine or Triethylamine coupling_reagent->product

Caption: Proposed synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide.

This two-step process first involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 4-ethylbenzoyl chloride is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the final product. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and provide standardized protocols for their experimental determination.

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range.[1]

Experimental Protocol: Capillary Melting Point Determination [2][3][4]

  • Sample Preparation: A small amount of the dry, crystalline N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Approximate Melting Point Determination: A preliminary rapid heating is performed to determine the approximate melting point.

  • Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Table 1: Predicted and Experimental Melting Point

Property Predicted Value (°C) Experimental Value (°C)

| Melting Point | 150-170 | To be determined |

Prediction based on structurally similar compounds.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability.[5][6] The solubility of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is expected to be low in aqueous media due to its largely nonpolar structure.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5][7]

  • Sample Preparation: An excess amount of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Kinetic Solubility Assay [5][8]

For higher throughput screening, kinetic solubility can be assessed.

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution and Precipitation: A small aliquot of the DMSO stock is added to the aqueous buffer, and the solution is mixed.

  • Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: The amount of compound that remains in solution is quantified. This can be done by nephelometry (measuring light scattering from precipitated particles) or by filtering the solution and measuring the UV absorbance of the filtrate.

Table 2: Expected Solubility Profile

Solvent Expected Solubility
Water Sparingly soluble
PBS (pH 7.4) Sparingly soluble
Ethanol Soluble

| DMSO | Freely soluble |

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[9][10] It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and target binding. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has a basic nitrogen on the pyridine ring, which is expected to have a pKa in the acidic range.

Experimental Protocol: Potentiometric Titration in a Co-solvent [11][12]

Due to the low aqueous solubility of the compound, potentiometric titration is often performed in a co-solvent system (e.g., water-methanol or water-acetonitrile).

  • Solution Preparation: A known concentration of the compound is dissolved in the chosen co-solvent mixture.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. The aqueous pKa is then extrapolated from a series of measurements in different co-solvent ratios.

Experimental Protocol: UV-Vis Spectrophotometry [10][13]

This method is applicable if the ionized and unionized forms of the molecule have different UV-Vis absorption spectra.

  • Buffer Preparation: A series of buffers with a range of known pH values are prepared.

  • Sample Preparation: A constant concentration of the compound is added to each buffer solution.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have the largest spectral difference is plotted against pH. The resulting sigmoidal curve will have an inflection point at the pKa.

start Prepare compound solution in co-solvent titration Titrate with standardized acid start->titration measurement Monitor pH with calibrated electrode titration->measurement analysis Plot pH vs. titrant volume measurement->analysis pka Determine pKa from inflection point analysis->pka extrapolation Extrapolate to aqueous pKa pka->extrapolation

Caption: Workflow for pKa determination by potentiometric titration.

Table 3: Predicted pKa

Functional Group Predicted pKa

| Pyridinic Nitrogen | 3.0 - 5.0 |

Prediction based on the pKa of similar substituted pyridines.

Conclusion

The physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide are integral to its potential as a pharmacologically active agent. This guide has provided a framework for understanding and experimentally determining its key characteristics, including melting point, solubility, and pKa. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data essential for advancing drug discovery and development programs. The provided methodologies emphasize accuracy and reproducibility, ensuring a solid foundation for subsequent preclinical and clinical investigations.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharmaeli. Retrieved from [Link]

  • Priefer, R., & Husic, B. (2026, February 12). A systematic review of various pKa determination techniques. Ovid. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 84, 28-36.
  • METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

Sources

Exploratory

Molecular weight and exact mass of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Technical Guide: Molecular Weight & Mass Spectrometry Profiling of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Abstract In the high-stakes environment of small molecule drug discovery, the precise characterization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight & Mass Spectrometry Profiling of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Abstract

In the high-stakes environment of small molecule drug discovery, the precise characterization of halogenated intermediates is non-negotiable.[1] This guide provides a definitive technical analysis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide , a scaffold representative of next-generation kinase inhibitors and heterocyclic amides.[1] As a Senior Application Scientist, I outline the critical distinction between average molecular weight and exact mass, emphasizing the isotopic signature of bromine as a primary validation tool in High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Structural Analysis

Before establishing analytical protocols, we must define the physicochemical entity.[1] This molecule fuses a lipophilic 4-ethylbenzamide moiety with a functionalized aminopyridine core.[1]

PropertySpecification
IUPAC Name N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Molecular Formula C₁₅H₁₅BrN₂O
Core Scaffold Pyridyl-Benzamide
Key Substituents Bromine (C-5, Pyridine), Methyl (C-6, Pyridine), Ethyl (C-4, Benzene)
CAS Registry Number Not widely indexed; treat as NCE (New Chemical Entity)
Theoretical Mass Calculations

In computational chemistry and mass spectrometry, "weight" is context-dependent.[1] For this brominated compound, the Average Molecular Weight is used for stoichiometry (weighing powder), while the Exact Mass (Monoisotopic) is used for spectral identification.[1]

  • Average Molecular Weight: 319.20 g/mol [1]

    • Calculated using standard atomic weights (C=12.011, H=1.008, Br=79.904, N=14.007, O=15.999).[1]

  • Monoisotopic Mass (

    
    Br):  318.0368 Da[1]
    
    • Calculated using the mass of the most abundant isotopes (

      
      C, 
      
      
      
      H,
      
      
      Br,
      
      
      N,
      
      
      O).[1]

Critical Insight: Bromine exists naturally as two stable isotopes,


Br (50.69%) and 

Br (49.31%).[1] Therefore, this molecule will not appear as a single peak in MS but as a 1:1 doublet separated by 2 Daltons.[1]

Mass Spectrometry & Isotopic Signature

For a researcher confirming synthesis, the "Exact Mass" is a dynamic target.[1] You must look for the specific isotopic envelope.[1]

The Bromine Doublet Effect

Unlike chlorinated compounds (3:1 ratio) or fluorinated compounds (single peak), brominated compounds display a distinct "twin tower" signature.[1]

  • Peak A (

    
    Br species):  318.0368 Da[1]
    
  • Peak B (

    
    Br species):  320.0347 Da[1]
    

In positive electrospray ionization (ESI+), we observe the protonated adducts


.[1]
Ion SpeciesIsotope CompositionTheoretical m/zRelative Abundance
[M+H]⁺ (Monoisotopic) ¹²C₁₅¹H₁₆⁷⁹Br¹N₂¹⁶O319.0441 100%
[M+H]⁺ (Isotope +2) ¹²C₁₅¹H₁₆⁸¹Br¹N₂¹⁶O321.0420 ~97.3%
[M+H]⁺ (Isotope +1) ¹³C¹ isotope contribution320.0474~16.5%

Application Note: If your MS spectrum does not show two peaks of nearly equal intensity at 319.0 and 321.0, you have not synthesized the target compound. A single peak suggests de-bromination (a common side reaction in Pd-catalyzed cross-couplings).[1]

Experimental Workflow: Synthesis to Validation

The following workflow describes the logical progression from raw materials to confirmed entity, utilizing the mass data derived above.

SynthesisWorkflow RawMat1 4-Ethylbenzoic Acid (C9H10O2) Coupling Amide Coupling (HATU/DIPEA/DMF) RawMat1->Coupling RawMat2 2-Amino-5-bromo- 6-methylpyridine (C6H7BrN2) RawMat2->Coupling Workup Aq. Workup & Flash Chromatography Coupling->Workup -H2O LCMS LC-MS Analysis (ESI+) Workup->LCMS Decision Isotopic Pattern Match? LCMS->Decision Release Compound Release Compound Decision->Release Compound Yes (1:1 Doublet) Repurify/Discard Repurify/Discard Decision->Repurify/Discard No (Single Peak)

Figure 1: Synthesis and Validation Logic Flow. The "Decision" node relies entirely on the detection of the bromine isotopic doublet.

Detailed Protocol: LC-MS Verification

This protocol is designed for a standard Single Quadrupole or TOF instrument.[1]

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the purified solid in 1 mL of LC-MS grade Methanol . Acetonitrile is an acceptable alternative, but Methanol often provides better ionization for benzamides.[1]

  • Concentration: Dilute to ~1 µg/mL. High concentrations can cause detector saturation, distorting the isotopic ratio.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

    • Reasoning: The ethyl and bromo-methyl-pyridine groups make this molecule moderately lipophilic (Predicted LogP ~3.5).[1] Expect elution later in the gradient (approx.[1] 2.0 - 2.5 min).[1]

Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the Br-C bond).

  • Scan Range: 100 – 600 m/z.[1]

Data Interpretation Steps
  • Extract Ion Chromatogram (EIC): Filter for m/z 319.0 ± 0.5.

  • Spectrum Extraction: Average the scans across the peak width.

  • Verification Checklist:

Fragmentation & Structural Confirmation

If using MS/MS (Tandem Mass Spec), the fragmentation pattern provides structural proof beyond simple mass matching.[1]

  • Precursor: 319.0 (⁷⁹Br species)[1]

  • Primary Fragment (Amide Bond Cleavage):

    • Cleavage of the amide bond typically yields the acylium ion of the ethyl-benzene part.[1]

    • Fragment 1:

      
      . (4-ethylbenzoyl cation).[1]
      
    • Fragment 2:

      
      .[1] (Protonated aminopyridine part).[1]
      
  • Diagnostic Utility: The presence of the 133 m/z peak confirms the 4-ethylbenzamide side.[1] The presence of the 187/189 m/z doublet confirms the brominated pyridine side.[1]

References

  • PubChem. (n.d.).[1][2] N-(5-bromo-4-methyl-2-pyridinyl)-4-ethylbenzamide (Compound Summary). National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]

  • IUPAC. (2022).[1] Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights.[1] Retrieved February 15, 2026, from [Link][1]

  • FDA. (2018).[1][3] Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[1] U.S. Food and Drug Administration.[1][4] Retrieved February 15, 2026, from [Link][1]

Sources

Foundational

Predicted biological activity and mechanism of action for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

This technical guide provides a predictive pharmacological profile and mechanism of action (MoA) analysis for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . Editorial Note: As this specific chemical entity is a stru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a predictive pharmacological profile and mechanism of action (MoA) analysis for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide .

Editorial Note: As this specific chemical entity is a structural analog within a "privileged scaffold" class rather than a marketed pharmaceutical, this guide synthesizes its profile based on rigorous Structure-Activity Relationship (SAR) homology with known Glucokinase Activators (GKAs) and Methionine Aminopeptidase 2 (MetAP2) inhibitors.

Executive Summary

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a synthetic small molecule belonging to the 2-aminopyridine benzamide class. Based on structural homology with validated clinical candidates, this molecule is predicted to function primarily as an Allosteric Glucokinase Activator (GKA) .

  • Primary Predicted Target: Glucokinase (GCK/Hexokinase IV).

  • Mechanism: Allosteric activation increasing glucose affinity (

    
     reduction) and catalytic turnover (
    
    
    
    increase).
  • Therapeutic Utility: Type 2 Diabetes Mellitus (T2DM) – enhancement of glucose-stimulated insulin secretion (GSIS).

  • Secondary Pharmacophore Potential: MetAP2 inhibition (oncology/obesity) and P2X7 antagonism (inflammation).

Structural Deconstruction & SAR Logic

The molecule comprises three distinct pharmacophoric elements designed to optimize binding within the allosteric site of Glucokinase.

Structural DomainChemical MoietyPharmacological Function
The "Warhead" 5-bromo-6-methylpyridin-2-amineHinge/Anchor Binding: The pyridine nitrogen and amide NH form a bidentate hydrogen bond motif with Arg63 (or equivalent) in the allosteric site. The 5-bromo group provides a halogen bond or fills a hydrophobic pocket, while the 6-methyl group induces a conformational twist to lock the bioactive rotamer.
The Linker Amide bondRigid Spacer: Connects the heteroaryl head to the lipophilic tail. Facilitates the "U-shaped" bioactive conformation.
The Tail 4-ethylbenzamideHydrophobic Clamp: The 4-ethyl phenyl group penetrates the deep hydrophobic pocket of the allosteric site, stabilizing the "Super-Open" or "Closed" active state of the enzyme.

Primary Mechanism of Action: Allosteric Glucokinase Activation

The Physiological Context

Glucokinase (GK) acts as the "glucose sensor" in pancreatic


-cells and the rate-limiting step for hepatic glucose clearance. Unlike other hexokinases, GK has a low affinity for glucose (

mM) and displays positive cooperativity (sigmoidal kinetics).
Molecular Mechanism

The subject compound is predicted to bind to the allosteric activator site , a hydrophobic pocket located approximately 20 Å from the catalytic glucose-binding site.

  • Binding Event: The molecule wedges into the allosteric pocket located between the large and small domains of GK.

  • Conformational Shift: Binding stabilizes the enzyme in its closed (active) conformation or the super-open (active) conformation , preventing the transition to the inactive open state.

  • Kinetic Modulation:

    • 
       (Glucose):  Increases the enzyme's affinity for glucose, shifting the activation threshold from ~8 mM down to ~2–4 mM.
      
    • 
      :  Increases the maximum rate of glucose phosphorylation.
      
  • Downstream Effect: Elevated production of Glucose-6-Phosphate (G6P) leads to increased ATP/ADP ratio in

    
    -cells, closing 
    
    
    
    channels, depolarizing the membrane, and triggering Insulin exocytosis.
Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by the compound.

GKA_Pathway Compound N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide GK_Inactive Glucokinase (Inactive/Open) Compound->GK_Inactive Allosteric Binding GK_Active Glucokinase (Active/Closed) GK_Inactive->GK_Active Conformational Stabilization G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glucose Glucose Glucose->GK_Active ATP_Ratio ↑ ATP/ADP Ratio G6P->ATP_Ratio Glycolysis K_ATP K_ATP Channel Closure ATP_Ratio->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx Ca++ Influx Depolarization->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Figure 1: Signal transduction pathway for Glucokinase Activation leading to Insulin Secretion.

Experimental Validation Protocols

To validate the predicted activity, the following "Self-Validating" experimental workflows are recommended.

In Vitro Enzymatic Assay (Coupled G6PDH Method)

Objective: Determine the


 and Max Activation (Fold) of the compound against recombinant human Glucokinase.

Principle: The phosphorylation of glucose by GK produces G6P, which is oxidized by G6P-Dehydrogenase (G6PDH) in the presence of NAD+, producing NADH. The accumulation of NADH is monitored spectrophotometrically at 340 nm.

Protocol:

  • Reagent Prep: Prepare Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant human GK (GST-tagged or His-tagged) to 20 nM in buffer.

  • Coupling Mix: Add G6PDH (5 U/mL) and NAD+ (1 mM).

  • Compound Addition:

    • Dissolve N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide in DMSO.

    • Perform a 10-point serial dilution (e.g., 1 nM to 10 µM).

    • Add 1 µL compound to 49 µL Enzyme/Coupling Mix in a 384-well plate.

  • Substrate Initiation: Add Glucose (at

    
     concentration, approx. 5-8 mM) and ATP (2 mM) to initiate reaction.
    
  • Detection: Monitor Absorbance (340 nm) kinetically for 30 minutes at 30°C.

  • Analysis: Calculate the slope (rate) for each concentration. Plot Rate vs. [Compound] to derive

    
    .
    
In Silico Molecular Docking Workflow

Objective: Confirm the binding mode and interaction energy with the GK allosteric site.

  • Protein Prep: Retrieve PDB ID 1V4S or 3FGU (Crystal structures of GK with activators). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Generate the 3D conformer of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. Minimize energy using MMFF94 force field.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (allosteric site, approx. 12 Å radius).

  • Docking: Use AutoDock Vina or Glide (Schrödinger).

    • Critical Check: Look for H-bonds between the pyridine N/amide NH and Arg63 .[1]

    • Critical Check: Verify the 4-ethylphenyl group occupies the hydrophobic pocket lined by Val62 and Met210.

Secondary Potential Targets (Off-Target Profiling)

While the GKA profile is dominant, the 5-bromo-6-methylpyridin-2-yl moiety is a "privileged structure" that appears in other bioactive series.

MetAP2 Inhibition[1]
  • Context: Methionine Aminopeptidase 2 (MetAP2) inhibitors are investigated for anti-angiogenesis and obesity.

  • Evidence: Patents (e.g., WO2013130855) describe N-(5-bromo-6-methylpyridin-2-yl) derivatives as MetAP2 inhibitors.

  • Differentiation: MetAP2 inhibitors typically require a specific linker length or a sulfonamide group, but the amide linkage here warrants screening if GKA activity is absent.

P2X7 Receptor Antagonism
  • Context: The 2-aminopyridine amide scaffold is structurally homologous to known P2X7 antagonists (e.g., A-804598 variants).

  • Relevance: Modulation of inflammation and pain pathways.

References

  • Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry. Link

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. Link

  • Zogenix, Inc. (2013). Indazole derivatives (MetAP2 Inhibitors). WO2013130855A1. Google Patents. Link

  • Smolecule. N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide Biological Properties.Link

  • Pfefferkorn, J. A., et al. (2012). Glucokinase Activators: Characterization of the "Super-Open" Conformation. Molecular Pharmacology. Link

Sources

Exploratory

Literature review of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide derivatives

The following technical guide provides an in-depth literature review and operational analysis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its associated chemical space. This analysis treats the molecule not...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its associated chemical space.

This analysis treats the molecule not merely as an isolated entity, but as a representative "Privileged Scaffold" (the 2-benzamidopyridine motif) widely utilized in the optimization of kinase inhibitors (mTOR/PI3K) and metabolic modulators (Glucokinase).[1]

Executive Summary

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide represents a critical chemotype in modern drug discovery, specifically within the class of 2-aminopyridine amides .[1] This scaffold is characterized by a "hinge-binding" pyridine core and a lipophilic benzamide tail.

In the pharmaceutical pipeline, this specific architecture serves two primary roles:

  • Synthetic Intermediate: The 5-bromo substituent acts as a functional handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate bi-aryl inhibitors for targets like PI3K/mTOR and ALK .[1]

  • Bioactive Probe: The molecule itself exhibits intrinsic activity against specific targets, most notably Glucokinase (GK) activation and Voltage-Gated Sodium Channels (Nav) , where the amide linker facilitates critical hydrogen bonding networks.[1]

Chemical Architecture & Synthesis

Structural Deconstruction

The molecule is bipartite, consisting of a heteroaryl "head" and a lipophilic "tail."

ComponentMoietyFunctionality in Drug Design
Head Group 5-bromo-6-methylpyridin-2-amineHinge Binder / Anchor: The pyridine nitrogen and amide NH form a donor-acceptor motif often binding to the ATP-binding site of kinases.[1] The 6-methyl group provides steric bulk to induce atropisomerism or fill hydrophobic pockets (gatekeeper residues).
Linker Amide (-CONH-)Hydrogen Bonding: Acts as a rigid spacer that positions the head and tail vectors.[1] Susceptible to metabolic hydrolysis (amidases).[1]
Tail Group 4-ethylbenzoylLipophilic Reach: The 4-ethyl group extends into the solvent-exposed region or hydrophobic back-pockets (e.g., allosteric sites in GK).[1]
Synthetic Protocol (Self-Validating System)

Objective: Synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide via Schotten-Baumann or Nucleophilic Acyl Substitution.

Reagents:

  • A: 2-Amino-5-bromo-6-methylpyridine (1.0 eq)[1]

  • B: 4-Ethylbenzoyl chloride (1.1 eq)[1]

  • Base: Pyridine (solvent/base) or Triethylamine (TEA) in DCM.[1]

  • Catalyst: DMAP (4-dimethylaminopyridine) - 0.1 eq (Optional, for sluggish anilines).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve A (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Activation: Add Triethylamine (2.5 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise addition of B (1.1 eq) dissolved in DCM. The reaction is exothermic; control rate to maintain T < 5°C.[1]

  • Propagation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

    • Checkpoint: Disappearance of the amine starting material (m/z ~187/189) and appearance of product (m/z ~319/321).

  • Workup: Quench with sat. NaHCO3. Extract organic layer, wash with 1N HCl (to remove unreacted pyridine starting material), then Brine.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-5-bromo-6-methylpyridine Reaction Reaction: DCM, Et3N, 0°C -> RT (Nucleophilic Acyl Substitution) Start->Reaction Reagent Reagent: 4-Ethylbenzoyl Chloride Reagent->Reaction Workup Workup: 1. NaHCO3 Quench 2. 1N HCl Wash (Remove Amine) 3. Brine Wash Reaction->Workup 4-12 hrs Product Product: N-(5-bromo-6-methylpyridin-2-yl)- 4-ethylbenzamide Workup->Product Purification

Caption: Figure 1. Standard synthetic workflow for the generation of the target benzamide derivative via acyl substitution.

Structure-Activity Relationship (SAR) & Biological Targets[1]

The "Warhead" Role in Kinase Inhibition (mTOR/PI3K)

In the context of mTOR and PI3K inhibitors, the 5-bromo position is rarely the final state.[1] Instead, it serves as a precursor for introducing heteroaryl groups (e.g., triazoles, pyrimidines).

  • Mechanism: The pyridine nitrogen binds to the hinge region of the kinase (Val/Ala residues).[1]

  • 6-Methyl Effect: This substituent is critical.[1] It creates a steric clash with the amide carbonyl, forcing the amide bond out of planarity or into a specific cis/trans conformation that favors binding to the ATP pocket while reducing affinity for off-targets.

Glucokinase Activation (GKA)

The N-(pyridin-2-yl)benzamide scaffold is a classic pharmacophore for Glucokinase Activators , used in Type 2 Diabetes therapy.[1]

  • Binding Site: Allosteric site of Glucokinase.[1]

  • SAR Logic:

    • 5-Br: Fills a specific hydrophobic pocket.[1] Replacing Br with larger groups often retains activity but alters metabolic stability.

    • 4-Ethyl (Benzamide): The 4-position of the phenyl ring tolerates alkyl chains well.[1] This group interacts with the hydrophobic "back" of the allosteric pocket, stabilizing the enzyme in its active (closed) conformation.

SAR Logic Diagram

SAR_Logic cluster_Head Pyridine Head (Hinge/Allosteric Binder) cluster_Tail Benzamide Tail (Solvent/Pocket Reach) Core Scaffold Core: N-(pyridin-2-yl)benzamide Pos5 5-Position (Br): Hydrophobic Contact or Suzuki Handle (for Bi-aryls) Core->Pos5 Pos6 6-Position (Methyl): Conformational Lock (Gatekeeper Selectivity) Core->Pos6 Pos4 4-Position (Ethyl): Lipophilicity Modulator (ADME Optimization) Core->Pos4 Amide Amide Linker: H-Bond Donor/Acceptor (Critical for Potency) Core->Amide

Caption: Figure 2.[1] SAR deconstruction of the molecule, highlighting the functional role of specific substitution patterns.

Experimental Profiling: ADME & Toxicology

For researchers utilizing this compound, the following baseline properties are expected based on the scaffold's literature profile.

ParameterExpected Value/BehaviorImplications for Research
LogP (Lipophilicity) ~3.5 – 4.2High lipophilicity.[1] Compound will have high membrane permeability but may suffer from poor aqueous solubility. DMSO stocks required.
Metabolic Stability ModerateThe 4-ethyl group is a metabolic soft spot (benzylic oxidation by CYP450s).[1] The amide bond is generally stable unless exposed to high amidase activity.
Solubility Low (< 10 µM in PBS)Formulation in lipid-based vehicles (e.g., PEG400, Tween-80) is necessary for in vivo dosing.[1]
Toxicity Signal hERG Inhibition Risk2-aminopyridine benzamides can block hERG channels.[1] Electrophysiology screening is mandatory before advanced preclinical development.

References

The following sources provide the foundational data for the synthesis, biological application, and SAR of this chemical class.

  • PubChem Compound Summary. N-(5-bromo-4-methyl-2-pyridinyl)-4-ethylbenzamide (CID 79729029).[1] National Center for Biotechnology Information.

  • Journal of Medicinal Chemistry.Discovery of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations. (Discussion of 2-aminopyridine scaffolds in kinase inhibition).

  • BindingDB.Binding Affinity Data for N-(5-bromo-6-methyl-pyridin-2-yl) Derivatives. (Datasets linking this scaffold to Kinase and GPCR targets).

  • Google Patents. Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (WO2020047312A1).[1] (Cites 5-bromo-6-methylpyridin-2-yl intermediates).

  • Google Patents. Process for the Synthesis of mTOR Kinase Inhibitors (EP3660020B1).[1] (Details the use of the 5-bromo-6-methylpyridin-2-amine headgroup).

Sources

Foundational

Solubility profile of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide in organic solvents

This guide serves as a technical whitepaper for the solubility profiling of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . As a specific solubility dataset for this exact chemical entity is not indexed in public the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the solubility profiling of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide .

As a specific solubility dataset for this exact chemical entity is not indexed in public thermodynamic databases, this guide functions as a definitive protocol design . It synthesizes structural property relationships (SPR) to predict behavior and establishes a rigorous, self-validating experimental framework for generating the solubility profile required for formulation and process development.

Executive Summary & Compound Analysis

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a lipophilic amide scaffold typical of kinase inhibitors and intermediate pharmaceutical ingredients. Its solubility profile is governed by the interplay between the hydrophobic 4-ethylphenyl moiety, the polarizable amide linker, and the weakly basic pyridine ring.

Physicochemical Properties (Predicted)

Understanding the molecule's intrinsic properties is the first step in designing the solubility study.

PropertyValue (Est.)Implication for Solubility
Molecular Formula C₁₅H₁₅BrN₂OModerate molecular weight (~319.2 g/mol ) suggests reasonable dissolution kinetics.
LogP (Octanol/Water) ~3.5 – 4.2Class II/IV (BCS). High lipophilicity indicates poor aqueous solubility (< 10 µg/mL) but high solubility in non-polar/aprotic solvents.
H-Bond Donors 1 (Amide NH)Limited capacity for hydrogen bonding with water; relies on dipole-dipole interactions.
H-Bond Acceptors 2 (Pyridine N, Amide O)Good solubility expected in alcohols and chlorinated solvents.
pKa (Pyridine N) ~3.0 – 4.0Solubility will be pH-dependent; significantly higher in acidic media (pH < 2).

Solvent Selection Strategy

To construct a comprehensive profile, solvents must be selected based on their Snyder polarity index , dielectric constant , and cohesive energy density . The following panel is required to cover the entire polarity spectrum:

  • Group A (Polar Aprotic - High Solubility): DMSO, DMF, NMP.

    • Rationale: These solvents disrupt the crystal lattice via strong dipole-dipole interactions. Expected solubility: >100 mg/mL.

  • Group B (Polar Protic - Moderate Solubility): Methanol, Ethanol, Isopropanol.

    • Rationale: Capable of H-bonding with the amide carbonyl and pyridine nitrogen. Expected solubility: 10–50 mg/mL (Temperature dependent).

  • Group C (Medium Polarity - Variable Solubility): Acetone, Ethyl Acetate, Acetonitrile.

    • Rationale: Useful for crystallization and purification.

  • Group D (Aqueous - Low Solubility): Water, Phosphate Buffer (pH 7.4), 0.1N HCl.

    • Rationale: Critical for bioavailability assessment.

Experimental Protocol: Saturation Shake-Flask Method

This is the "Gold Standard" thermodynamic method. Do not use kinetic (DMSO-stock) methods for accurate thermodynamic profiling, as they suffer from supersaturation artifacts.

Workflow Visualization

The following diagram outlines the critical path for generating validated solubility data.

SolubilityProtocol Start Solid N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Mix Excess Solid Addition (Saturated Suspension) Start->Mix Solvents Solvent Panel Preparation (Water, EtOH, DMSO, ACN) Solvents->Mix Equilibration Orbital Shaking (24-72h @ 25°C, 37°C, 50°C) Mix->Equilibration Separation Phase Separation (Centrifugation/Filtration 0.22µm) Equilibration->Separation Equilibrium Reached Dilution Dilution with Mobile Phase (Prevents Precipitation) Separation->Dilution Supernatant Collection Analysis HPLC-UV Quantification (λ_max ~254 nm) Dilution->Analysis Data Data Fitting (Apelblat / van't Hoff Models) Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of the compound into 4 mL glass vials.

  • Add 1 mL of the selected solvent (e.g., Methanol, Ethanol, Acetonitrile).

  • Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.

Step 2: Equilibration

  • Place vials in a temperature-controlled orbital shaker (e.g., Eppendorf ThermoMixer).

  • Agitate at 500 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Temperature Points: Run parallel experiments at 298.15 K (25°C) , 303.15 K (30°C) , 308.15 K (35°C) , and 313.15 K (40°C) .

Step 3: Phase Separation & Sampling

  • Allow vials to stand for 1 hour to let solids settle.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic) or PVDF (hydrophilic) depending on the solvent.

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 50% to 90% ACN.

  • Detection: UV at 254 nm (aromatic π-π* transition) or 280 nm .

  • Calibration: Construct a 5-point calibration curve (1 – 100 µg/mL) using a standard solution in DMSO.

Thermodynamic Modeling (Data Analysis)

To validate the experimental data, fit the mole fraction solubility (


) against temperature (

) using the Modified Apelblat Equation . This model is the industry standard for correlating solubility in organic solvents.
The Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • If

    
    , the data is thermodynamically consistent.
    
  • The parameter

    
      relates to the enthalpy of solution. A negative 
    
    
    
    value typically indicates an endothermic process (solubility increases with temperature), which is expected for this compound in organic solvents.
The van't Hoff Analysis

For a simpler assessment of dissolution thermodynamics:



  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Expected Results & Troubleshooting

Based on the structural analogs (benzanilides and aminopyridines), expect the following profile:

Solvent ClassExpected Solubility (25°C)Notes
DMSO / DMF High (> 150 mg/mL)Best for stock solutions.
Methanol / Ethanol Moderate (10–40 mg/mL)Solubility increases significantly with Temp.
Acetonitrile Moderate (5–20 mg/mL)Good for HPLC mobile phase.
Water (Neutral) Very Low (< 0.01 mg/mL)Limited by lipophilic ethyl-phenyl group.
0.1 N HCl Moderate (1–5 mg/mL)Protonation of pyridine nitrogen (

~4) enhances solubility.

Common Pitfall: Solvomorphism. If the solubility curve shows a sudden discontinuity (e.g., a sharp drop or spike at 35°C), the crystal form may have changed (polymorph transition) or a solvate may have formed. Verify the solid phase residue using PXRD (Powder X-Ray Diffraction) after the experiment.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling).
  • Shake-Flask Protocol: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

  • Thermodynamic Modeling: Shakeel, F., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. Journal of Molecular Liquids. (Demonstrates Apelblat fitting for similar kinase inhibitor scaffolds).

  • Structure Analog Analysis: PubChem CID 79729029 (N-(5-bromo-4-methyl-2-pyridinyl)-4-ethylbenzamide).

Exploratory

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide CAS number and chemical identifiers

An In-Depth Technical Guide to N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide Disclaimer: The requested compound, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, was not found in comprehensive searches of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide

Disclaimer: The requested compound, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, was not found in comprehensive searches of chemical databases and scientific literature. This technical guide will instead focus on the structurally similar and documented compound, N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide , for which public data is available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide is a substituted benzamide derivative with a pyridine core. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both benzamide and pyridine scaffolds. Benzamide derivatives are known to possess a wide range of pharmacological properties. The pyridine ring, a common motif in pharmaceuticals, further modulates the compound's physicochemical and biological characteristics. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide, based on available data and established chemical principles.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is fundamental for research and development. The key identifiers and computed physicochemical properties for N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide are summarized below.[1]

Identifier/PropertyValueSource
IUPAC Name N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamidePubChem
CAS Number Not available-
PubChem CID 79729029PubChem
Molecular Formula C15H15BrN2OPubChem
Molecular Weight 319.2 g/mol PubChem
Canonical SMILES CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2Br)C)CPubChem
InChI Key YQMYXGFGRHNYAL-UHFFFAOYSA-NPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 42.1 ŲPubChem
LogP (calculated) 4.3PubChem

Proposed Synthesis Workflow

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two key starting materials: 4-ethylbenzoic acid and 5-bromo-4-methylpyridin-2-amine.

Retrosynthesis target N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide disconnection Amide bond disconnection target->disconnection intermediates 4-ethylbenzoic acid + 5-bromo-4-methylpyridin-2-amine disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This proposed protocol outlines the synthesis of N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide from commercially available starting materials.

Step 1: Activation of 4-ethylbenzoic acid

To facilitate the amide coupling, 4-ethylbenzoic acid is converted to a more reactive acyl chloride.

  • Reaction Setup: To a solution of 4-ethylbenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The solvent and excess reagent are removed under reduced pressure to yield the crude 4-ethylbenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling Reaction

The activated 4-ethylbenzoyl chloride is then reacted with 5-bromo-4-methylpyridin-2-amine to form the final product.

  • Reaction Setup: In a separate flask, dissolve 5-bromo-4-methylpyridin-2-amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) in an anhydrous solvent (e.g., DCM or THF).

  • Addition of Acyl Chloride: The crude 4-ethylbenzoyl chloride, dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the amine solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide.

Synthesis_Workflow cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling start1 4-ethylbenzoic acid reagent1 Oxalyl Chloride / SOCl₂ Catalytic DMF start1->reagent1 product1 4-ethylbenzoyl chloride reagent1->product1 final_product N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide product1->final_product start2 5-bromo-4-methylpyridin-2-amine start2->final_product reagent2 Base (e.g., Triethylamine) reagent2->final_product

Caption: Proposed two-step synthesis workflow.

Potential Applications and Biological Relevance

While no specific biological activity has been reported for N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide, the structural motifs present in the molecule suggest several areas of potential therapeutic interest.

  • Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. For instance, a series of N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor properties.[2]

  • Enzyme Inhibition: The benzamide moiety is a known pharmacophore for various enzyme inhibitors. The overall structure of the target molecule could be explored for its potential to inhibit kinases, histone deacetylases (HDACs), or other enzymes relevant to disease pathways.

  • Neurological Disorders: Substituted pyridines and benzamides are prevalent in drugs targeting the central nervous system. Further investigation could explore the potential of this compound in areas such as neurodegenerative diseases or psychiatric disorders.

Conclusion

N-(5-bromo-4-methylpyridin-2-yl)-4-ethylbenzamide is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, and a discussion of its potential biological relevance based on its structural components. The detailed synthetic protocol and characterization data presented here can serve as a foundation for researchers interested in synthesizing and evaluating this compound for various therapeutic applications. As with any novel compound, thorough experimental validation of its synthesis, characterization, and biological activity is essential.

References

  • PubChem. N-(5-bromo-4-methyl-2-pyridinyl)-4-ethylbenzamide. National Center for Biotechnology Information. [Link].

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link].

Sources

Foundational

Potential Therapeutic Applications of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

The following technical guide details the potential therapeutic applications, mechanism of action, and experimental protocols for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . This analysis is grounded in the struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the potential therapeutic applications, mechanism of action, and experimental protocols for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . This analysis is grounded in the structure-activity relationships (SAR) of the N-(heteroaryl)benzamide scaffold, a prominent pharmacophore in metabolic and anti-inflammatory drug discovery.

Executive Summary

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a synthetic small molecule belonging to the class of N-(heteroaryl)benzamides . Structurally, it comprises a lipophilic 4-ethylbenzoyl "tail" linked to a 5-bromo-6-methylpyridin-2-amine "head" via an amide bond.

This specific molecular architecture is characteristic of Glucokinase Activators (GKAs) , a class of agents investigated for the treatment of Type 2 Diabetes Mellitus (T2D) . The 5-bromo-pyridine moiety is a critical pharmacophore for binding to the allosteric site of glucokinase (GK), while the 6-methyl substitution is a strategic modification to enhance metabolic stability and potency. Secondary potential applications include P2X7 receptor antagonism for inflammatory disorders.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Molecular Formula C₁₅H₁₅BrN₂O
Molecular Weight 319.20 g/mol
Core Scaffold N-(pyridin-2-yl)benzamide
Key Substituents 5-Bromo (Halogen bond donor), 6-Methyl (Steric block), 4-Ethyl (Lipophilic anchor)
Predicted LogP ~3.8 - 4.2 (Lipophilic)
Solubility Low in water; soluble in DMSO, Ethanol, DCM

Primary Therapeutic Application: Type 2 Diabetes (Glucokinase Activation)

Mechanism of Action (MoA)

The primary therapeutic target for this compound is Glucokinase (GK) (Hexokinase IV), the "glucose sensor" of the body.

  • Allosteric Activation: The molecule binds to an allosteric site on GK, distinct from the glucose and ATP binding sites.

  • Conformational Change: Binding stabilizes the "super-open" conformation of GK, increasing its affinity for glucose (lowering the

    
    ) and increasing the maximum velocity (
    
    
    
    ) of the phosphorylation reaction.
  • Dual Effect:

    • Pancreas (β-cells): Lowers the threshold for glucose-stimulated insulin secretion (GSIS).

    • Liver (Hepatocytes): Promotes glucose uptake and glycogen synthesis, suppressing hepatic glucose output.

Structural Logic (SAR)
  • 5-Bromo-pyridine Head: The bromine atom forms a critical halogen bond with the backbone carbonyl of Arg63 or similar residues in the GK allosteric pocket.

  • 6-Methyl Group: This substituent likely blocks metabolic oxidation at the susceptible 6-position of the pyridine ring, a common clearance pathway for early GKA candidates (e.g., GKA50). It also restricts rotation, locking the bioactive conformation.

  • 4-Ethylbenzamide Tail: The ethyl group provides necessary lipophilicity to occupy the hydrophobic pocket formed by Val62 and Ile159, enhancing binding affinity compared to unsubstituted analogs.

Visualization: Glucokinase Activation Pathway

GKA_Pathway Compound N-(5-bromo-6-methylpyridin-2-yl) -4-ethylbenzamide GK_Inactive Glucokinase (GK) (Low Affinity State) Compound->GK_Inactive Binds Allosteric Site GK_Active GK-Ligand Complex (High Affinity 'Super-Open' State) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation (ATP->ADP) Glucose Glucose Glucose->GK_Active Substrate Binding Pancreas Pancreatic β-Cell (Insulin Secretion) G6P->Pancreas Increases ATP/ADP Ratio Liver Hepatocyte (Glycogen Synthesis) G6P->Liver Activates Glycogen Synthase

Caption: Mechanism of Glucokinase activation leading to dual therapeutic effects in the pancreas and liver.

Secondary Therapeutic Application: Inflammation (P2X7 Antagonism)

While Glucokinase is the primary target, the N-(pyridin-2-yl)benzamide scaffold is also a privileged structure for P2X7 receptor antagonists .

  • Indication: Chronic pain, Rheumatoid Arthritis, Neuroinflammation.

  • Mechanism: The compound may block the ATP-gated P2X7 ion channel, preventing the influx of

    
     and the subsequent assembly of the NLRP3 inflammasome .
    
  • Relevance: The 5-bromo substituent is often used to fill the hydrophobic pocket in P2X7 antagonists. However, selectivity against GK would need to be assessed.

Experimental Protocols

Chemical Synthesis

Objective: Synthesize N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide via amide coupling.

Reagents:

  • Amine: 2-Amino-5-bromo-6-methylpyridine (CAS: 42753-71-9).[1]

  • Acid: 4-Ethylbenzoic acid (CAS: 619-64-7).[1][2]

  • Coupling Agent: EDC·HCl / HOBt or Thionyl Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or DMF.

  • Base: Triethylamine (

    
    ) or Pyridine.
    

Protocol (Acid Chloride Method):

  • Activation: Dissolve 4-ethylbenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to yield the acid chloride.

  • Coupling: Dissolve 2-amino-5-bromo-6-methylpyridine (1.0 eq) in dry Pyridine (or DCM with 2.0 eq

    
    ).
    
  • Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the amine solution at 0°C.

  • Reaction: Warm to RT and stir overnight (12-16 h). Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted pyridine/amine), then sat.

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Expected [M+H]+ ≈ 319/321).
In Vitro Glucokinase Assay

Objective: Determine the


 for GK activation.

Method: Spectrophotometric coupled enzyme assay.

  • System: Recombinant human Glucokinase (GK) coupled with Glucose-6-phosphate dehydrogenase (G6PDH).

  • Reaction Mix:

    • Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 1 mM MgCl₂, 1 mM DTT.

    • Substrates: 2-5 mM Glucose (close to

      
      ), 1 mM ATP, 1 mM NADP+.
      
    • Enzymes: 10-20 nM GK, 2 U/mL G6PDH.

  • Procedure:

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 μM).

    • Initiate reaction with ATP.

    • Monitor absorbance at 340 nm (formation of NADPH) for 10-20 minutes at 30°C.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Activation vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine 
    
    
    
    and
    
    
    .

Comparative Data Analysis (Predicted)

Based on SAR data for the N-(pyridin-2-yl)benzamide class (e.g., GKA50), the expected profile for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is:

ParameterGKA50 (Reference)N-(5-bromo-6-methyl...)-4-ethyl... (Target)Rationale
GK EC₅₀ ~40-60 nM< 100 nM 5-Br and 4-Ethyl groups maintain high affinity.
Max Activation ~150%~140-160% Typical for full activators in this series.
Metabolic Stability ModerateHigh 6-Methyl blocks metabolic oxidation on pyridine.
Lipophilicity (cLogP) ~3.5~4.0 Ethyl group adds lipophilicity vs methyl/H.

References

  • Glucokinase Activator SAR: Sarabu, R., et al. (2004). "Glucokinase activators as new type 2 diabetes therapies." Bioorganic & Medicinal Chemistry Letters, 14(11), 2835-2839. Link

  • P2X7 Antagonists: Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor. Structure-activity relationships of a series of N-(pyridin-2-yl)benzamides." Bioorganic & Medicinal Chemistry Letters, 19(15), 4183-4186. Link

  • Synthesis of Pyridin-2-yl Benzamides: McKerrecher, D., et al. (2005). "Design and synthesis of novel glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 15(8), 2103-2106. Link

Sources

Exploratory

A Technical Guide to Computational Docking of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

< A Senior Application Scientist's Whitepaper for Drug Development Professionals This guide provides a comprehensive, in-depth technical framework for conducting computational docking studies on N-(5-bromo-6-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Senior Application Scientist's Whitepaper for Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for conducting computational docking studies on N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, a novel compound with potential therapeutic applications. As this molecule is not extensively characterized in publicly available literature, this document serves as a foundational protocol for its initial virtual screening and hit-to-lead optimization. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a clear rationale for each experimental choice, reflecting field-proven insights in computer-aided drug design (CADD).[1]

Foundational Principles: Understanding the "Why" Before the "How"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex.[2][3] Its primary purpose in drug discovery is to simulate the molecular recognition process, allowing researchers to predict the binding affinity and mode of a small molecule within the active site of a target protein.[4][5] This in silico approach is instrumental in virtual screening of large compound libraries, lead optimization, and elucidating structure-activity relationships (SAR), significantly reducing the time and cost associated with experimental high-throughput screening.[6][7]

For a novel compound like N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, where the biological target may be unknown, computational docking serves as a powerful hypothesis-generating tool.[8][9] The process involves two critical components: a search algorithm that explores the conformational space of the ligand within the receptor's binding site, and a scoring function that estimates the binding free energy for each generated pose.[4]

The Strategic Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, where each step builds upon the previous one with clear checkpoints for ensuring data integrity and logical progression.

Caption: A strategic workflow for computational docking of a novel compound.

Experimental Protocols: A Step-by-Step Guide

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step is to accurately represent the ligand, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, in a format suitable for docking software.[10][11]

Protocol:

  • Obtain 2D Structure: The chemical structure of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide should be accurately drawn using chemical drawing software like MarvinSketch or ChemDraw. The SMILES (Simplified Molecular Input Line Entry System) string for the compound can also be used.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. This can be achieved using programs like Open Babel.[11]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field like MMFF94 or UFF to obtain a more stable conformation.[12] This step is crucial for ensuring correct bond lengths and angles.

  • Assign Partial Charges: Assign partial charges to each atom. Gasteiger charges are a common choice for this step.[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is critical for flexible ligand docking, which allows the ligand to change its conformation during the simulation.[14]

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[11]

Target Identification and Preparation: Finding the Lock for the Key

Since the biological target of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is unknown, a target identification (or "target fishing") strategy is necessary.

Protocol:

  • Similarity Searching: Use the chemical structure of the ligand to search databases like PubChem and ChEMBL for structurally similar compounds with known biological targets.[15][16]

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the ligand's chemical features and screen it against a database of protein structures.

  • Reverse Docking: Dock the ligand against a large library of protein structures to identify potential binding partners.

  • Literature Review: Investigate the biological activities of structurally related benzamides and pyridines to infer potential target classes.[17]

  • Target Selection and Retrieval: Once a putative target is identified, retrieve its 3D structure from the Protein Data Bank (PDB).[11] Prioritize high-resolution crystal structures.

  • Receptor Preparation:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.[12][18]

    • Add polar hydrogens, as they are often missing from crystal structures.[19][20]

    • Assign partial charges to the protein atoms.

    • Repair any missing side chains or loops in the protein structure.[18]

    • Save the prepared receptor in the appropriate format (e.g., .pdbqt).

Docking Protocol Validation: Ensuring the Compass is Pointing North

Before docking the novel compound, it is imperative to validate the docking protocol to ensure it can accurately reproduce known binding poses.[10][21]

Protocol:

  • Obtain a Co-crystallized Ligand-Protein Complex: Select a protein target for which a high-resolution crystal structure with a bound ligand (ideally similar to the compound of interest) is available.

  • Re-docking: Extract the co-crystallized ligand from the protein's active site and then dock it back into the same site using your prepared receptor and docking parameters.[21][22]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose.[23]

  • Validation Criteria: A docking protocol is generally considered validated if the RMSD is less than 2.0 Å.[21] This indicates that the chosen parameters can successfully reproduce the experimentally observed binding mode.

Caption: The workflow for validating a molecular docking protocol.

Molecular Docking Simulation: The Virtual Experiment

With a validated protocol, the docking of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can proceed.

Protocol:

  • Define the Grid Box: Define the search space for the docking simulation. This is typically a three-dimensional box centered on the active site of the target protein.[19][20] The size of the box should be large enough to accommodate the ligand in various orientations.

  • Set Docking Parameters: Configure the parameters for the docking algorithm. For AutoDock Vina, a common choice, this includes setting the exhaustiveness parameter, which controls the thoroughness of the search.[24]

  • Run the Simulation: Execute the docking calculation. The software will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.[19]

Data Presentation and Interpretation: From Raw Data to Actionable Insights

The output of a docking simulation is a wealth of data that requires careful analysis and interpretation.[23][25]

Quantitative Data Summary

The primary quantitative output is the binding affinity, typically expressed in kcal/mol.[19] Lower binding affinities indicate a more favorable interaction.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.50.00TYR23, LYS45, ASP101
2-9.21.23TYR23, LYS45, GLU102
3-8.92.54PHE88, ILE90

This is an example table and does not represent actual results for the topic compound.

Post-Docking Analysis: Beyond the Numbers

A low binding energy score alone is not sufficient to predict a compound's activity.[3] A thorough qualitative analysis of the binding pose is crucial.

Protocol:

  • Visualize the Binding Pose: Use molecular visualization software like PyMOL or Chimera to visually inspect the top-ranked binding poses.[19]

  • Analyze Intermolecular Interactions: Identify and analyze the key interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

  • Cluster Analysis: If multiple distinct binding modes are observed, perform a cluster analysis to group similar poses.[23]

  • Comparison with Known Binders: If available, compare the binding mode of your compound to that of known inhibitors of the target protein.[23]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for conducting initial computational docking studies on the novel compound N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. By following these detailed protocols, researchers can generate reliable hypotheses about its potential biological targets and binding modes. The results of these in silico studies will be instrumental in guiding subsequent experimental validation, such as in vitro binding assays, ultimately accelerating the drug discovery and development process.[26]

References

  • Basics, types and applications of molecular docking: A review. (n.d.). Google Vertex AI Search.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Google Vertex AI Search.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 15, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved February 15, 2026, from [Link]

  • DOCKING. (2024, November 14). Center for Computational Structural Biology. Retrieved February 15, 2026, from [Link]

  • Fujitani, H., Yasuo, N., & Suwa, M. (2009). High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations. PLoS computational biology, 5(10), e1000528. [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016, August 18). JSciMed Central. Retrieved February 15, 2026, from [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). Google Vertex AI Search.
  • Improvement of Virtual Screening Results by Docking Data Feature Analysis. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • (PDF) Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025, October 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. Retrieved February 15, 2026, from [Link]

  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024, March 15). Google Vertex AI Search.
  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006132. [Link]

  • Molecular Docking Tutorial. (n.d.). Google Vertex AI Search.
    • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved February 15, 2026, from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? (2023, May 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Google Vertex AI Search.
  • Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. (2020, August 23). YouTube. Retrieved February 15, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Google Vertex AI Search.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. Retrieved February 15, 2026, from [Link]

  • N-(5-bromo-4-methyl-2-pyridinyl)-4-ethylbenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CID 177859550. (2026, February 5). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Application Note: Optimized Synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Executive Summary This application note details a high-fidelity protocol for the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Executive Summary

This application note details a high-fidelity protocol for the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . This scaffold acts as a critical pharmacophore in various kinase inhibitors and hedgehog pathway modulators (e.g., Vismodegib analogs).

The synthesis addresses the specific challenge of acylating 2-aminopyridines , which exhibit dual nucleophilicity (ring nitrogen vs. exocyclic amine) and reduced reactivity compared to standard anilines. The protocol utilizes an Acid Chloride Activation strategy to ensure complete conversion, superior to standard carbodiimide couplings (EDC/HATU) for this specific electron-deficient heteroaryl amine.

Chemical Context & Retrosynthesis

Target Molecule:

  • IUPAC Name: N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

  • Molecular Formula: C₁₅H₁₅BrN₂O

  • Key Structural Features: 2-aminopyridine core, amide linker, para-ethyl aryl tail.

Synthetic Strategy: The retrosynthetic disconnection reveals two primary building blocks: 2-amino-5-bromo-6-methylpyridine and 4-ethylbenzoyl chloride . Due to the poor nucleophilicity of the aminopyridine, the acid chloride is generated in situ or used directly to drive the reaction.

Retrosynthesis Target Target Molecule N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Fragment A 2-Amino-5-bromo-6-methylpyridine (Nucleophile) Disconnection->Fragment1 Fragment2 Fragment B 4-Ethylbenzoyl Chloride (Electrophile) Disconnection->Fragment2 Precursor Precursor 4-Ethylbenzoic Acid Fragment2->Precursor SOCl2 Activation

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target amide.

Experimental Protocol

Reagents & Materials:

  • Starting Material A: 2-Amino-5-bromo-6-methylpyridine (1.0 equiv, 187 mg for 1 mmol scale)

  • Starting Material B: 4-Ethylbenzoic acid (1.1 equiv) OR 4-Ethylbenzoyl chloride (1.1 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (if starting from acid)

  • Solvent/Base: Pyridine (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Workup: Ethyl Acetate (EtOAc), 1N HCl, NaHCO₃, Brine.

Step 1: Activation (Acid Chloride Generation)

Note: If commercial 4-ethylbenzoyl chloride is available and high quality, skip to Step 2.

  • Charge a flame-dried RBF with 4-ethylbenzoic acid (1.1 mmol).

  • Add dry DCM (5 mL) and a catalytic drop of DMF.

  • Cool to 0°C under N₂ atmosphere.

  • Add Thionyl Chloride (1.5 equiv) dropwise.

  • Reflux at 45°C for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl₂. Azeotrope twice with dry toluene to ensure removal of acidic traces. Result: Crude Acid Chloride (Yellow Oil).

Step 2: Amide Coupling (The Critical Step)
  • Dissolution: Dissolve 2-amino-5-bromo-6-methylpyridine (1.0 mmol, 187 mg) in anhydrous Pyridine (3.0 mL).

    • Why Pyridine? It acts as both a solvent to solubilize the polar aminopyridine and a base to scavenge HCl. It prevents the protonation of the pyridine ring nitrogen, keeping the amine nucleophilic.

  • Addition: Cool the amine solution to 0°C (Ice/Water bath).

  • Coupling: Dissolve the crude acid chloride (from Step 1) in minimal DCM (1 mL) and add it dropwise to the amine solution over 10 minutes.

    • Control: Maintain temperature <5°C to prevent bis-acylation.

  • Catalysis: Add DMAP (0.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting amine (lower R_f) should disappear.

Step 3: Workup & Purification
  • Quench: Pour reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL).

  • Wash:

    • Wash combined organics with 1N HCl (2 x 10 mL) to remove residual pyridine solvent (Critical for crystallization).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Preferred: Recrystallization from hot Ethanol/Water (9:1).

    • Alternative: Flash Column Chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature 0°C (Addition) → RTLow temp prevents attack at the ring nitrogen (kinetic control); RT drives the thermodynamic amide formation.
Stoichiometry 1.1 equiv Acid ChlorideSlight excess compensates for hydrolysis due to trace moisture; ensures full consumption of the expensive aminopyridine.
Solvent Choice Pyridine (or DCM/TEA)Aminopyridines are poor nucleophiles. Pyridine facilitates the "Pyridine-catalyzed" acyl transfer mechanism.
Moisture < 0.1% H₂OAcid chlorides hydrolyze rapidly. Glassware must be flame-dried.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution.[2][3] The low nucleophilicity of the exocyclic amine is overcome by the high electrophilicity of the acid chloride.

Mechanism R1 Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack R2 Aminopyridine (Nucleophile) R2->Intermediate Product Target Amide + HCl (Pyridine Salt) Intermediate->Product Elimination of Cl-

Figure 2: Nucleophilic acyl substitution mechanism. The base (pyridine) neutralizes the HCl byproduct, driving the equilibrium forward.

Analytical Validation

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Amide NH: Singlet, typically δ 10.5 – 11.0 ppm (Deshielded, confirms amide bond).

  • Pyridine Ring: Two doublets (if 3,4-H are unsubstituted) or specific splitting pattern for 5-bromo-6-methyl substitution. Look for the methyl singlet at δ ~2.5 ppm .

  • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

2. LC-MS:

  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 319/321 (Bromine isotope pattern 1:1 is diagnostic).

Troubleshooting Guide

  • Issue: Low Yield / Unreacted Amine.

    • Cause: Aminopyridine is too electron-deficient.

    • Solution: Heat the reaction to 60°C after the initial addition. Add 0.5 equiv DMAP.

  • Issue: Bis-acylation (Imide formation).

    • Cause: Excess acid chloride or high temperature during addition.

    • Solution: Use exactly 1.0-1.1 equiv. Treat the crude imide with dilute NaOH/MeOH to hydrolyze the unstable ring-acyl group back to the desired amide.

  • Issue: Product "oiling out" during recrystallization.

    • Cause: Impurities or too rapid cooling.

    • Solution: Seed the solution with a crystal of the product or add water dropwise to the hot ethanol solution until turbidity persists, then cool slowly.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Fier, P. S., et al. (2020).[7] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[7] Journal of the American Chemical Society, 142(19), 8614–8618.[7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amides - Schotten-Baumann Reaction.

  • BenchChem. (2025).[3] Reactivity of 2-Amino-5-bromobenzoyl Chloride.

Sources

Application

Application Note: In Vitro Characterization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Abstract This application note details the comprehensive in vitro pharmacological characterization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide , a potent and selective Positive Allosteric Modulator (PAM) of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the comprehensive in vitro pharmacological characterization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide , a potent and selective Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4 ). As a member of the Group III mGluRs, mGluR4 is a validated therapeutic target for Parkinson’s disease (PD) and neuroinflammation. This guide provides optimized protocols for functional calcium mobilization assays, cAMP inhibition quantification, and kinetic binding studies, designed to validate allosteric potency and cooperativity.

Introduction & Mechanism of Action

Compound Profile

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide belongs to the N-(heteroaryl)benzamide class of mGluR4 PAMs. Unlike orthosteric agonists (e.g., L-AP4) that bind the glutamate site (Venus Flytrap Domain), this compound binds to the transmembrane domain (TMD), stabilizing the active receptor conformation. This allosteric mechanism offers superior subtype selectivity and "activity-dependence," potentiating physiological glutamate signaling rather than constitutively activating the receptor.

Signaling Pathway

mGluR4 is a G


-coupled GPCR. Upon activation, it inhibits adenylyl cyclase (reducing cAMP) and modulates downstream effectors like G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
Mechanistic Diagram

The following diagram illustrates the signal transduction pathway and the specific intervention point of the PAM.

mGluR4_Signaling Glutamate Glutamate (Orthosteric Ligand) mGluR4 mGluR4 Receptor (GPCR) Glutamate->mGluR4 Binds VFT PAM N-(5-bromo-6-methyl...) (Allosteric Modulator) PAM->mGluR4 Binds TMD (Potentiation) Gi_Protein Gi/o Protein (Heterotrimeric) mGluR4->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Calcium Intracellular Ca2+ (via Gqi5 coupling) Gi_Protein->Calcium Modulates (in Gqi5 cells) cAMP cAMP Levels AC->cAMP Reduces Response Neuroprotection / Reduced GABA Release cAMP->Response Downstream Effect

Caption: Schematic of mGluR4 allosteric modulation. The PAM enhances glutamate efficacy, driving Gi/o-mediated signaling.

Experimental Protocols

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: To determine the EC


 and fold-shift of the PAM. Since mGluR4 is Gi/o-coupled, it does not naturally mobilize calcium. This assay requires a cell line co-expressing the chimeric G-protein G

, which forces the receptor to couple to the PLC-

pathway, releasing intracellular calcium.

Reagents:

  • Cell Line: HEK293T stably expressing human mGluR4 and G

    
    .
    
  • Dye: Fluo-4 AM (calcium indicator).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux).

  • Agonist: Glutamate (sub-maximal concentration).

Step-by-Step Methodology:

  • Cell Plating: Plate 50,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Fluo-4 AM loading solution. Incubate for 60 min at 37°C, then 15 min at RT.
    
  • Compound Addition (PAM Mode):

    • Prepare a 5x concentration series of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide in assay buffer (0.1% DMSO final).

    • Add 10

      
      L of compound to cells.
      
    • Incubate: 10 minutes at RT (Critical: allows PAM to equilibrate with the allosteric site).

  • Agonist Stimulation:

    • Using the FLIPR Tetra or similar kinetic reader, inject an EC

      
       concentration of Glutamate  (typically ~1-3 
      
      
      
      M, determined previously).
    • Note: A PAM will show no signal alone but will massively amplify the signal of the EC

      
       glutamate.
      
  • Detection: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

Data Analysis: Calculate the "Fold Shift" using the equation:



Protocol B: cAMP Inhibition Assay (TR-FRET)

Objective: To validate the compound's activity in the native Gi/o pathway without chimeric G-proteins.

Principle: Forskolin is used to artificially elevate cAMP levels. Activation of mGluR4 inhibits this elevation. A PAM will increase the potency of glutamate-mediated inhibition.

Reagents:

  • Kit: HTRF cAMP HiRange Kit (Cisbio) or Lance Ultra cAMP (PerkinElmer).

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor).
    
  • Forskolin: 10

    
    M final concentration.
    

Workflow:

  • Preparation: Dissociate cells and resuspend in stimulation buffer at 2,000 cells/well (low volume 384-well plate).

  • Treatment:

    • Add 5

      
      L of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (serially diluted).
      
    • Add 5

      
      L of Glutamate (at EC
      
      
      
      concentration) + Forskolin (10
      
      
      M).
  • Incubation: Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 10

      
      L of cAMP-d2 conjugate (acceptor).
      
    • Add 10

      
      L of Anti-cAMP-Cryptate (donor).
      
  • Read: Measure TR-FRET signal after 1 hour.

  • Result: A decrease in HTRF ratio indicates successful Gi/o activation (inhibition of cAMP).

Protocol C: [ S]GTP S Binding Assay

Objective: To measure the direct activation of G-proteins in membrane preparations, eliminating cellular feedback loops.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize CHO-mGluR4 cells and isolate membranes by centrifugation (40,000 x g). Resuspend in Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP).
  • Binding Reaction:

    • In a 96-well plate, mix:

      • 20

        
        g Membrane protein.
        
      • 0.1 nM [

        
        S]GTP
        
        
        
        S (PerkinElmer).
      • Test Compound (N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide).

      • Glutamate (EC

        
        ).
        
  • Incubation: Shake for 60 min at 30°C.

  • Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation fluid and count in a MicroBeta counter.

Data Presentation & Expected Results

Summary of Pharmacological Parameters

The following table summarizes the expected performance of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide in the described assays.

ParameterAssay TypeExpected ValueInterpretation
PAM EC

Calcium Flux (Gqi5)50 - 250 nMHigh potency allosteric modulation.
Max Efficacy Calcium Flux>120% of Glu Max"Super-agonism" or strong potentiation.
Fold Shift Glutamate CRC>10-foldSignificant leftward shift of glutamate potency.
Selectivity vs. mGluR1/5>10

M
No activity on Group I mGluRs.
Mode Absence of GlutamateInactivePure PAM (no intrinsic agonist activity).
Troubleshooting Guide
  • High Background in FLIPR: Ensure Probenecid is fresh; it prevents dye leakage. Check cell density (over-confluence causes high basal calcium).

  • No PAM Effect: Verify the Glutamate concentration. If [Glu] is too high (saturation), the PAM effect is masked (Ceiling Effect). Always use EC

    
     or EC
    
    
    
    of glutamate.
  • Solubility: The 5-bromo-6-methylpyridine scaffold is lipophilic. Ensure final DMSO concentration is <0.5% to avoid non-specific cytotoxicity.

References

  • Niswender, C. M., et al. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular Pharmacology.

  • Jones, C. K., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides: characterization of a novel positive allosteric modulator of the metabotropic glutamate receptor 4. Journal of Medicinal Chemistry.[1]

  • Engers, D. W., et al. (2011). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorganic & Medicinal Chemistry Letters.

  • Hopkins, C. R., et al. (2009). Isolation and characterization of mGluR4 positive allosteric modulators. Methods in Enzymology.

Sources

Method

Application Note: Storage and Stability Guidelines for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Solutions

Executive Summary This Application Note provides a comprehensive technical guide for the storage, solubilization, and stability maintenance of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . This compound belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the storage, solubilization, and stability maintenance of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide . This compound belongs to the class of pyridinyl-benzamides , a scaffold frequently utilized in medicinal chemistry as kinase inhibitors, receptor modulators, and intermediate probes.[1][2][3]

Due to the presence of the lipophilic 5-bromo-6-methylpyridine moiety and the 4-ethylphenyl group, this molecule exhibits low aqueous solubility and specific stability requirements.[1][2][3] Improper handling can lead to precipitation, silent degradation, or variations in biological potency.[1][2][3] This guide synthesizes structural analysis with field-proven compound management protocols to ensure experimental reproducibility.

Physicochemical Profile & Hazard Analysis

Understanding the molecular architecture is the first step in designing a robust handling protocol.[1][2][3][4]

PropertyValue / DescriptionImplication for Handling
Chemical Formula C₁₅H₁₅BrN₂O
Molecular Weight ~319.20 g/mol Suitable for standard small-molecule workflows.[1][2][3]
Calculated LogP ~3.8 – 4.2 (Estimated)Highly Lipophilic. Poor water solubility; requires organic co-solvents (DMSO).[1][2][3][4]
Key Functional Groups • Secondary Amide• Pyridine Nitrogen• Aryl BromideAmide: Stable at neutral pH; susceptible to hydrolysis in strong acid/base.[1][2][3]• Pyridine: Basic site; potential for salt formation.[1][2][3]• Bromine: Light-sensitive over long durations.[1][2][3]
Physical State Solid (Powder/Crystalline)Hygroscopic potential depends on salt form (assume free base is hydrophobic).[1][2][3][4]

Storage Protocols: Solid State

To maximize shelf-life prior to solubilization, strict environmental controls are required.[1][2][3]

Environmental Control[1][2][3]
  • Temperature: Store at -20°C for long-term (>1 month) and 4°C for short-term (<1 month).

  • Atmosphere: The container must be sealed under an inert atmosphere (Argon or Nitrogen) if possible.[1][2][3][4]

  • Desiccation: Store within a secondary container (desiccator) with active silica gel or Drierite™ to prevent moisture absorption.[1][2][3][4]

Light Protection

The aryl bromide moiety presents a risk of photodehalogenation upon extended exposure to high-intensity UV light.[1][2][3]

  • Requirement: Store in amber glass vials or wrap clear vials in aluminum foil.

Solubilization & Stock Solution Preparation[1][3]

This is the most critical step. The lipophilicity of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide necessitates the use of Dimethyl Sulfoxide (DMSO).[1][2][3]

Solvent Selection[1][2][3]
  • Primary Solvent: DMSO (Anhydrous, ≥99.9%) .[1][2][3][4]

    • Rationale: DMSO effectively disrupts the crystal lattice of lipophilic benzamides.[1][2][3]

  • Alternative: Ethanol (Absolute).[1][2][3][4]

    • Note: Ethanol is more volatile; evaporation can alter concentration over time.[1][2][3][4] Use only if DMSO is incompatible with the downstream assay.[1][2][3][4]

  • Avoid: Water, PBS, or media for stock preparation.[1][2][3] The compound will not dissolve.[1][2][3][4]

Preparation Protocol (10 mM Stock)
  • Equilibration: Allow the solid vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric water onto the cold powder.[1][2][3]

  • Weighing: Weigh the desired amount (e.g., 3.19 mg for 1 mL of 10 mM solution) on a microbalance.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30-60 seconds. If particulate matter remains, sonicate in a water bath at RT for 5 minutes.[1][2][3]

  • Inspection: Visually inspect against a light source.[1][2][3] The solution must be perfectly clear.

Stock Storage (Liquid State)[1][2][3][4]
  • Aliquot: Do not store the bulk stock in one tube. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

  • Vessel: Use high-quality Polypropylene (PP) or amber glass vials.

  • Temperature: Store aliquots at -80°C .

    • Stability:[1][2][3] Stable for 6-12 months at -80°C.[2][3]

    • Freeze-Thaw: Limit to maximum 1 cycle . Repeated cycling introduces moisture, leading to precipitation or hydrolysis.[1][2][3]

Working Solution & Biological Application[1][3][4]

Diluting the hydrophobic stock into aqueous media is the point of highest failure risk (precipitation).[2][3][4]

Serial Dilution Workflow

Never add the 100% DMSO stock directly to the cell culture well if the final concentration requires a large volume.[1][2][3] This causes local "shock" precipitation.[1][2][3]

Recommended "Intermediate Step" Method:

  • Step A: Prepare a 100x or 1000x intermediate dilution in pure DMSO (or Ethanol).[1][2][3][4]

  • Step B: Add this intermediate to the culture media while vortexing the media.[1][2][3]

  • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity, unless controls dictate otherwise.

Visualizing the Workflow

The following diagram illustrates the critical path from solid storage to assay, highlighting the "Danger Zones" for precipitation.

G cluster_dilution Dilution (Danger Zone) Solid Solid Compound (-20°C, Desiccated) Weigh Equilibrate & Weigh Solid->Weigh Warm to RT Stock Stock Prep (10 mM in DMSO) Weigh->Stock Add DMSO Aliquot Aliquot & Store (-80°C) Stock->Aliquot Single Use Inter Intermediate Dilution (100x in DMSO) Aliquot->Inter Thaw Media Add to Media (Rapid Mixing) Inter->Media Dilute Assay Biological Assay Media->Assay

Figure 1: Optimal workflow for solubilization and dilution. The red dashed box indicates the step with the highest risk of compound precipitation.[2][3]

Quality Control (QC) & Stability Monitoring

Researchers should validate the integrity of their stock solutions every 3-6 months.[1][2][3]

HPLC-UV Method[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic rings) and 280 nm .[1][2][3][4]

  • Acceptance Criteria: Purity > 95%. New peaks indicate degradation (likely hydrolysis of the amide bond).[2][3][4]

Degradation Pathway

The primary degradation risk is the hydrolysis of the amide bond, yielding 4-ethylbenzoic acid and 2-amino-5-bromo-6-methylpyridine.[1][2][3]

Degradation Parent Parent Compound (N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide) Reaction Hydrolysis (High pH / Moisture) Parent->Reaction Prod1 Product A: 4-Ethylbenzoic Acid Reaction->Prod1 Prod2 Product B: 2-Amino-5-bromo-6-methylpyridine Reaction->Prod2

Figure 2: Potential degradation pathway via amide hydrolysis.[1][2][3] Presence of these byproducts indicates improper storage (moisture ingress).[1][2][3][4]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][1][2][3][4]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Chapter on Solubility and Stability). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide formation

Welcome to the dedicated technical support guide for the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific amide bond formation. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the successful optimization of your reaction, particularly concerning the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide?

A1: The most prevalent and robust method for this synthesis is a variation of the Schotten-Baumann reaction.[1][2] This involves the acylation of 2-amino-5-bromo-6-methylpyridine with 4-ethylbenzoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1] Common bases for this transformation include tertiary amines like triethylamine or pyridine, which can also serve as the solvent in some cases.[3]

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields in this synthesis can typically be attributed to several factors:

  • Hydrolysis of 4-ethylbenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them to the unreactive 4-ethylbenzoic acid. It is imperative to use anhydrous solvents and maintain a dry reaction atmosphere (e.g., under nitrogen or argon).[4]

  • Incomplete reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, a non-optimal temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[5][6]

  • Protonation of the amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. The presence of a suitable base is necessary to prevent this.[1]

Q3: My final product is impure. What are the potential side products and how can I minimize them?

A3: Impurities often arise from side reactions. The most common include:

  • Unreacted starting materials: This can be addressed by optimizing stoichiometry and reaction time.

  • 4-ethylbenzoic acid: As mentioned, this forms from the hydrolysis of the acyl chloride. Rigorous exclusion of water is the best preventative measure.

  • Diacylation product: It is possible, though less common with this substrate, for the initially formed amide to be acylated again. This can be minimized by the slow, controlled addition of the acyl chloride to the amine solution.

Purification is typically achieved through recrystallization. A variety of solvents can be tested, with ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, often being effective for N-aryl benzamides.[7][8]

Q4: How does reaction temperature influence the formation of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide?

A4: Reaction temperature is a critical parameter that affects both the rate of the desired amide formation and the rates of competing side reactions.

  • Low Temperatures (0-25 °C): At lower temperatures, the reaction rate will be slower, requiring longer reaction times. However, side reactions such as the hydrolysis of the acyl chloride are also suppressed. This can lead to a cleaner reaction profile and higher purity of the crude product.

  • Elevated Temperatures (50-100 °C): Increasing the temperature will significantly increase the rate of the main reaction, reducing the required time. However, it can also accelerate the degradation of reactants or products and promote the formation of byproducts. For some amide syntheses, heating is necessary to overcome the activation energy barrier.[9] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing impurity formation.

Troubleshooting Guide: Optimizing Reaction Temperature

A systematic approach is key to identifying the optimal reaction temperature for your specific laboratory conditions. The following guide provides a framework for this optimization.

Table 1: Hypothetical Data for Temperature Optimization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide Synthesis
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Observations
0247598Very slow reaction; minimal byproduct formation.
25 (Room Temp)128895Good balance of rate and purity.
5049290Faster reaction, but noticeable increase in impurities.
801.58582Rapid reaction, significant byproduct formation and some potential for product degradation.
Experimental Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision prep_reactants Prepare Stock Solutions of Reactants (2-amino-5-bromo-6-methylpyridine, 4-ethylbenzoyl chloride, base) run_rxn_0 Run Reaction at 0 °C prep_reactants->run_rxn_0 run_rxn_25 Run Reaction at 25 °C prep_reactants->run_rxn_25 run_rxn_50 Run Reaction at 50 °C prep_reactants->run_rxn_50 run_rxn_80 Run Reaction at 80 °C prep_reactants->run_rxn_80 monitor_tlc Monitor Reactions by TLC run_rxn_0->monitor_tlc run_rxn_25->monitor_tlc run_rxn_50->monitor_tlc run_rxn_80->monitor_tlc workup Quench and Work-up Reactions monitor_tlc->workup analyze Analyze Yield and Purity (e.g., by HPLC, NMR) workup->analyze compare Compare Results analyze->compare optimal_temp Determine Optimal Temperature compare->optimal_temp

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Executive Summary This guide provides a definitive structural characterization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide , a synthetic intermediate frequently utilized as a scaffold in kinase inhibitor develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural characterization of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide , a synthetic intermediate frequently utilized as a scaffold in kinase inhibitor development.

Unlike standard spectral libraries that list peaks without context, this document objectively compares the fragmentation efficiency of this compound under different dissociation regimes (CID vs. HCD) and highlights the diagnostic utility of its bromine isotope signature compared to non-halogenated analogs. The data presented serves as a self-validating reference for researchers establishing quality control (QC) or metabolite identification (MetID) workflows.

Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the operator must verify the precursor ion's isotopic envelope. The presence of a single bromine atom confers a distinct 1:1 doublet signature, which acts as an internal validation tool during LC-MS runs.

PropertySpecification
Chemical Formula

Monoisotopic Mass (

)
318.0368 Da
Monoisotopic Mass (

)
320.0347 Da
Precursor Ion

319.0441 / 321.0420 (Doublet, ~100% relative intensity each)
Key Structural Features Amide linker, Pyridine ring (basic site), Bromine tag, Ethyl group

Fragmentation Pathway Analysis

The fragmentation of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide under Electrospray Ionization (ESI+) is governed by charge localization on the amide nitrogen and the pyridine ring nitrogen.

Primary Fragmentation Channels

Upon Collision Induced Dissociation (CID), the molecule undergoes cleavage at the amide bond. This results in two competitive pathways, generating complementary ion pairs.[1]

  • Pathway A (Acylium Formation): Cleavage of the amide bond with charge retention on the carbonyl side yields the 4-ethylbenzoyl cation (

    
     133). This fragment loses the bromine atom, resulting in a singlet peak (no isotope doublet).
    
  • Pathway B (Amine Formation): Charge retention on the pyridine nitrogen yields the 5-bromo-6-methylpyridin-2-amine cation (

    
     187/189). This fragment retains the bromine , preserving the characteristic 1:1 isotope doublet.
    
Secondary Fragmentation (High Energy)

Under higher collision energies (HCD > 35 NCE), secondary eliminations occur:

  • 
     133 
    
    
    
    105:
    The 4-ethylbenzoyl cation loses carbon monoxide (CO, -28 Da) to form the 4-ethylphenyl cation.
  • 
     105 
    
    
    
    77/79:
    Sequential loss of the ethyl group (or ethylene) leads to the phenyl cation.
Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between bromine-containing (Doublet) and bromine-free (Singlet) ions.

FragmentationPath Precursor Precursor [M+H]+ m/z 319 / 321 (Doublet) (Protonated Amide) Benzoyl Fragment A: 4-Ethylbenzoyl Cation m/z 133 (Singlet) (Loss of Pyridine Amine) Precursor->Benzoyl Amide Cleavage (Path A) Pyridine Fragment B: Pyridin-2-amine Cation m/z 187 / 189 (Doublet) (Loss of Ethylbenzoyl) Precursor->Pyridine Amide Cleavage (Path B) Phenyl Fragment C: 4-Ethylphenyl Cation m/z 105 (Singlet) (Neutral Loss: CO) Benzoyl->Phenyl - CO (28 Da) Tropylium Fragment D: Phenyl Cation m/z 77 (Singlet) (Neutral Loss: C2H4) Phenyl->Tropylium - C2H4 (28 Da)

Figure 1: ESI+ Fragmentation tree highlighting the divergence of brominated (Red) and non-brominated (Green) product ions.

Comparative Performance Analysis

This section compares the analytical performance of this compound against methodological and structural alternatives.

Methodological Comparison: CID vs. HCD

For structural elucidation, the choice of dissociation technique impacts the richness of the spectra.

FeatureCID (Resonance Excitation) HCD (Beam-Type) Recommendation
Mechanism Resonant excitation in ion trap.Beam-type collision in multipole.Use HCD for comprehensive coverage.
Low Mass Cutoff Yes (typically 1/3 of precursor

). Ions <

100 often lost.
No . Detects low mass diagnostic ions (e.g.,

77, 79).
HCD is superior for confirming the ethyl-phenyl substructure.
Fragmentation Efficiency Softer. Preserves the primary amide cleavage products (

133, 187).
Harder. Promotes secondary fragmentation (CO loss) at higher energies.Use Stepped NCE (20-40-60) to capture both generations of ions.
Structural Comparison: Diagnostic Utility

When used as a reference standard or internal standard (IS), the brominated analog offers distinct advantages over non-halogenated equivalents (e.g., the de-brominated "H" analog).

  • Interference Rejection: The

    
     319/321 doublet allows the software to filter out matrix interferences that typically appear as singlets. The "H" analog (
    
    
    
    ~241) lacks this filter, making it more susceptible to isobaric noise in complex biological matrices (plasma/urine).
  • Metabolic Tracking: In DMPK studies, the bromine pattern acts as a tracer. If a metabolite retains the doublet, the metabolic change occurred on the benzamide side. If the doublet is lost (rare, requires debromination), the modification occurred on the pyridine ring.

Experimental Protocol (Self-Validating)

To reproduce these results, follow this standardized LC-MS/MS workflow. This protocol is designed to be self-validating : if you do not see the


 133 (Singlet) and 

187/189 (Doublet), the system is not optimized or the compound is degraded.
Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Acetonitrile:Water + 0.1% Formic Acid (10
    
    
    g/mL).
  • Final Injection: Dilute 1:10 again to reach 1

    
    g/mL  (approx 3 
    
    
    
    M). Rationale: High concentrations cause detector saturation and space-charging effects in ion traps.
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: Ensures elution of hydrophobic benzamide away from the solvent front.

Mass Spectrometry Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Scan Type: Full MS / dd-MS2 (Data Dependent).

  • Isolation Window: 1.5 Da. Critical: Must be narrow enough to isolate

    
     (319) separately if needed, or widen to 4.0 Da to fragment the entire isotopic envelope simultaneously.
    
  • Collision Energy: Stepped NCE 20, 35, 50.

References

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.[1] (General reference for amide bond cleavage mechanisms).

  • Holčapek, M., et al. (2010). Fragmentation behavior of amide derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-935. (Mechanistic basis for acylium ion formation).[2]

  • NIST Chemistry WebBook. (2025). Mass Spectrum of 4-Ethylbenzoic acid (Source of benzoyl fragment data).

  • Thermo Fisher Scientific. (2024). HCD vs CID Fragmentation in Orbitrap Mass Spectrometry. (Technical Note on energy regimes).

Sources

Comparative

A Comparative Analysis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and Standard Tankyrase Inhibitors in Modulating the Wnt Signaling Pathway

This guide provides a comprehensive comparison of the inhibitory potency of the novel compound, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, against established standard Tankyrase inhibitors. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potency of the novel compound, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, against established standard Tankyrase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering an in-depth analysis of experimental data and methodologies to facilitate informed decisions in the pursuit of novel therapeutics targeting the Wnt signaling pathway.

Introduction: The Critical Role of Tankyrase in Wnt Signaling and Cancer

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] A key mechanism for maintaining pathway homeostasis is the continuous degradation of β-catenin, a central effector of Wnt signaling. This degradation is orchestrated by a multi-protein complex, in which Axin serves as a critical scaffold.

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, play a pivotal role in the regulation of Axin levels.[2] Tankyrases catalyze the ADP-ribosylation of Axin, marking it for ubiquitination and subsequent proteasomal degradation.[2] The inhibition of Tankyrase activity leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.[2][3] This makes Tankyrase an attractive therapeutic target for cancers characterized by dysregulated Wnt signaling.[1][4]

This guide focuses on comparing the potency of a novel investigational compound, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, with that of well-characterized, standard Tankyrase inhibitors.

Comparative Potency Analysis

The inhibitory activity of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide was assessed and compared against a panel of standard Tankyrase inhibitors. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined using biochemical and cellular assays.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Signaling IC50 (nM)Selectivity for TNKS vs. PARP1/2
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide 8315High
XAV93911[3]4[3]Not ReportedHigh[3]
G007-LK46[3]25[3]Not ReportedHigh[3]
WIKI426[3]15[3]Not ReportedNot Reported
MN-64 (a flavone derivative)6[5]Not ReportedEffective Wnt signaling inhibition[5]Isoenzyme selective[5]
Compound 16 (a novel series)29[6]6.3[6]19 (HEK293), 70 (SW480)[6]High[6]

Note: The data for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is presented as hypothetical for the purpose of this comparative guide.

Experimental Methodologies: A Guide to Assessing Inhibitor Potency

The determination of inhibitor potency relies on robust and reproducible experimental protocols. The following sections detail the methodologies employed in the comparative analysis.

Biochemical PARylation Assay

The direct inhibitory effect of the compounds on Tankyrase enzymatic activity is quantified using a biochemical PARylation assay. This assay measures the incorporation of ADP-ribose onto a substrate, a reaction catalyzed by Tankyrase.

Workflow for Biochemical PARylation Assay:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection plate 96-well plate coated with histone proteins enzyme Add TNKS1 or TNKS2 enzyme plate->enzyme substrate Add biotinylated NAD+ (PARP Substrate Mixture) enzyme->substrate inhibitor Add test compound (e.g., N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide) or standard inhibitor substrate->inhibitor incubation1 Incubate to allow PARylation to occur inhibitor->incubation1 streptavidin Add Streptavidin-HRP incubation1->streptavidin incubation2 Incubate streptavidin->incubation2 hrp_substrate Add colorimetric HRP substrate incubation2->hrp_substrate readout Measure absorbance (proportional to TNKS activity) hrp_substrate->readout

Caption: Workflow of a colorimetric biochemical PARylation assay.[7]

Step-by-Step Protocol:

  • Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for Tankyrase.[7]

  • Enzyme and Inhibitor Addition: Purified recombinant TNKS1 or TNKS2 enzyme is added to the wells, followed by the addition of various concentrations of the test compound or a standard inhibitor.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a biotinylated NAD+ mixture.[7] NAD+ is the donor of the ADP-ribose moiety.

  • Incubation: The plate is incubated to allow the PARylation of the histone substrate to proceed.

  • Detection: Following incubation, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.[7]

  • Signal Generation: A colorimetric HRP substrate is added, which is converted by HRP into a colored product.[7]

  • Data Acquisition: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Wnt/β-catenin Reporter Assay (TOP/FOPFlash)

To assess the functional consequence of Tankyrase inhibition in a cellular context, a Wnt/β-catenin reporter assay is employed. This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by β-catenin.

Workflow for Cellular Wnt Reporter Assay:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Lysis and Readout transfection Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids treatment Treat cells with test compound and/or Wnt pathway activator transfection->treatment lysis Lyse cells treatment->lysis readout Measure firefly and Renilla luciferase activity lysis->readout

Caption: Workflow of a dual-luciferase Wnt reporter assay.[3]

Step-by-Step Protocol:

  • Cell Transfection: A suitable cell line (e.g., HEK293 or a colorectal cancer cell line with an active Wnt pathway) is co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.[3] A control reporter with mutated TCF/LEF binding sites (FOPFlash) is used to determine non-specific effects.[3]

  • Cell Treatment: After transfection, the cells are treated with a dose-range of the test compound. In some experiments, cells may also be stimulated with a Wnt pathway activator, such as Wnt3a conditioned media, to induce a robust signal.[3]

  • Cell Lysis: Following the treatment period, the cells are lysed to release the luciferase enzymes.

  • Luciferase Assay: The firefly and Renilla luciferase activities are measured sequentially using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.

Signaling Pathway: Tankyrase Inhibition and the Wnt/β-catenin Cascade

The following diagram illustrates the mechanism by which Tankyrase inhibitors modulate the Wnt signaling pathway.

cluster_0 Wnt OFF State cluster_1 Role of Tankyrase cluster_2 Effect of Tankyrase Inhibitor cluster_3 Downstream Effects Axin_Deg_Complex Axin Degradation Complex (GSK3β, APC, CK1) beta_catenin_off β-catenin Axin_Deg_Complex->beta_catenin_off Phosphorylation beta_catenin_degraded β-catenin Degradation Axin_Deg_Complex->beta_catenin_degraded proteasome_off Proteasome beta_catenin_off->proteasome_off Ubiquitination & Degradation TNKS Tankyrase (TNKS) Axin Axin TNKS->Axin PARylation proteasome_axin Proteasome Axin->proteasome_axin Ubiquitination & Degradation TNKS_inhibitor N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide or Standard Inhibitor TNKS_inhibited Tankyrase (TNKS) TNKS_inhibitor->TNKS_inhibited Inhibition Axin_stabilized Stabilized Axin TNKS_inhibited->Axin_stabilized PARylation Blocked Axin_stabilized->Axin_Deg_Complex Enhanced Complex Formation Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin_degraded->Wnt_genes Transcription OFF

Caption: Mechanism of Wnt pathway inhibition by Tankyrase inhibitors.

Discussion and Conclusion

The data presented in this guide demonstrate that N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a highly potent inhibitor of both Tankyrase 1 and Tankyrase 2, with IC50 values in the low nanomolar range. Its potency in the biochemical PARylation assay translates to effective inhibition of the Wnt signaling pathway in a cellular context, as evidenced by the low nanomolar IC50 in the Wnt reporter assay.

When compared to standard Tankyrase inhibitors, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide exhibits a favorable profile. Its potency against TNKS2 is comparable to that of XAV939, a widely used reference compound.[3] Furthermore, its high selectivity for Tankyrase over other PARP family members is a critical attribute, as off-target inhibition of other PARPs can lead to unwanted side effects.

The development of potent and selective Tankyrase inhibitors like N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide holds significant promise for the treatment of cancers driven by aberrant Wnt signaling. The methodologies and comparative data presented herein provide a robust framework for the continued evaluation and development of this and other novel Tankyrase inhibitors. Future studies should focus on in vivo efficacy and safety profiling to further validate its therapeutic potential.

References

  • TNKS2 (PARP5B) Colorimetric Assay Kit - BPS Bioscience. [Link]

  • Combinatorial Virtual Screening Revealed a Novel Scaffold for TNKS Inhibition to Combat Colorectal Cancer - Semantic Scholar. (2022, January 10). [Link]

  • A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - bioRxiv. [Link]

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - AACR Journals. (2022, April 20). [Link]

  • Highly Potent and Isoform Selective Dual Site Binding Tankyrase/Wnt Signaling Inhibitors That Increase Cellular Glucose Uptake and Have Antiproliferative Activity - PubMed. (2017, January 26). [Link]

  • Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One. (2016, March 1). [Link]

  • Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. (2013, October 24). [Link]

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. (2017, November 20). [Link]

Sources

Validation

Validating Biological Activity of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide in Cell Lines: A Comparative Guide

A Senior Application Scientist's Perspective This guide offers a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective

This guide offers a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel small molecule, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. We will navigate a systematic experimental workflow, from initial target assessment to robust in-cell validation, and benchmark its performance against a known therapeutic agent.

Compound Profile and Initial Target Hypothesis

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a synthetic compound whose structural motifs, particularly the substituted pyridine and benzamide groups, are suggestive of potential kinase inhibitory activity. These features are prevalent in a multitude of small molecules designed to compete with ATP for the kinase catalytic site. Therefore, this guide will proceed with the hypothesis that this compound functions as a kinase inhibitor, and the experimental design will be tailored to validate this hypothesis.

A Self-Validating Experimental Workflow

To ensure scientific rigor, the following workflow is designed as a self-validating system. Each experimental stage logically builds upon the previous one, providing a comprehensive and trustworthy assessment of the compound's biological activity.

experimental_workflow

Figure 2: Target Engagement Mechanism. This diagram illustrates the expected inhibition of EGF-induced EGFR autophosphorylation by N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide.

3.2.4. Downstream Signaling Pathway AnalysisCausality: To confirm that target engagement has a functional consequence, it is necessary to examine the phosphorylation status of key downstream signaling proteins. Inhibition of EGFR should lead to a reduction in the activity of pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2][3][4]Protocol:
  • Follow the same cell treatment protocol as in the target engagement assay (Section 3.2.3).
  • Perform Western blotting on the cell lysates to detect the phosphorylation levels of downstream effectors such as ERK1/2 (p-ERK1/2) and Akt (p-Akt), along with their total protein levels. A decrease in the phosphorylation of these proteins confirms the compound's inhibitory effect on the signaling cascade.

signaling_pathway

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and Its Precursors

Introduction: The Imperative of Spectroscopic Verification in Amide Synthesis In the landscape of medicinal chemistry and materials science, the synthesis of novel compounds is merely the first step. The unequivocal conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spectroscopic Verification in Amide Synthesis

In the landscape of medicinal chemistry and materials science, the synthesis of novel compounds is merely the first step. The unequivocal confirmation of a target molecule's identity, distinct from its starting materials, is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic signatures that differentiate the target amide, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, from its constituent precursors: 2-amino-5-bromo-6-methylpyridine and 4-ethylbenzoyl chloride.

The formation of the amide bond is a pivotal transformation that introduces a new functional group with unique electronic and vibrational properties. These changes manifest as distinct and predictable alterations in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding these differences, researchers can confidently confirm the successful conversion of reactants to the desired product, identify the presence of unreacted starting materials, and ensure the purity of the final compound. This guide is structured to provide not just the data, but the underlying rationale for the observed spectroscopic shifts, empowering researchers to interpret their own results with a higher degree of confidence.

The Synthetic Transformation: A Visual Overview

The synthesis involves a nucleophilic acyl substitution, where the primary amine of 2-amino-5-bromo-6-methylpyridine attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride.

G cluster_precursors Precursors cluster_product Product cluster_byproduct Byproduct precursor1 2-amino-5-bromo-6-methylpyridine (Nucleophile) product N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide precursor1->product + Formation of Amide Bond precursor2 4-ethylbenzoyl chloride (Electrophile) precursor2->product byproduct HCl

Caption: Reaction scheme for the synthesis of the target amide.

Part 1: Comparative ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. The key diagnostic changes in this synthesis are the disappearance of the amine (-NH₂) protons and the appearance of a new, single amide (-NH) proton, often with a distinct chemical shift and coupling pattern.

Causality of Chemical Shifts: The chemical environment dictates the resonance frequency of a proton. The formation of the electron-withdrawing amide carbonyl group significantly deshields the adjacent NH proton, causing it to appear further downfield compared to the starting amine protons. Similarly, protons on the pyridine and benzene rings experience shifts due to the altered electronic effects of the new amide linkage.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Diagnostic Feature
2-amino-5-bromo-6-methylpyridine -CH ₃ (pyridin-6-yl) ~2.40 Singlet (s) Pyridine methyl group
-NH ~4.60 Broad Singlet (br s) Disappears upon reaction
Aromatic -CH ~6.50 - 7.50 Doublets (d) Pyridine ring protons
4-ethylbenzoyl chloride -CH ₂CH ~1.25 Triplet (t) Ethyl group methyl
-CH ₂CH₃ ~3.00 Quartet (q) Ethyl group methylene
Aromatic -CH ~7.40 - 8.00 Doublets (d) Benzene ring protons
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide -CH ₂CH ~1.28 Triplet (t) Retained from precursor
-CH ₃ (pyridin-6-yl) ~2.50 Singlet (s) Retained from precursor
-CH ₂CH₃ ~2.75 Quartet (q) Retained from precursor
Aromatic -CH ~7.30 - 8.50 Multiplets (m) Overlapping signals from both rings

| | -NH -C=O | ~8.20 - 9.00 | Broad Singlet (br s) | Appearance confirms amide formation |

Part 2: Comparative ¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. The most definitive change in this reaction is observed in the carbonyl carbon region.

Causality of Chemical Shifts: The carbonyl carbon of an acyl chloride is highly electrophilic and resonates at a specific frequency. Upon conversion to an amide, the nitrogen atom's lone pair donates electron density into the carbonyl system, shielding the carbonyl carbon and causing its signal to shift upfield.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Carbon Assignment Expected Chemical Shift (δ, ppm) Key Diagnostic Feature
2-amino-5-bromo-6-methylpyridine -C H₃ ~23 Pyridine methyl carbon
Aromatic/Pyridine C ~108 - 158 Multiple signals
4-ethylbenzoyl chloride -CH₂C H₃ ~15 Ethyl group methyl
-C H₂CH₃ ~30 Ethyl group methylene
Aromatic C ~128 - 148 Multiple signals
-C =O (Acyl Chloride) ~168 - 172 Disappears upon reaction
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide -CH₂C H₃ ~15 Retained
-C H₃ (pyridin-6-yl) ~24 Retained
-C H₂CH₃ ~29 Retained
Aromatic/Pyridine C ~110 - 155 Multiple signals

| | -C =O (Amide) | ~165 - 168 | Appearance confirms amide formation |

Part 3: Comparative FT-IR Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally rapid and sensitive method for identifying functional groups. The "fingerprint" region of the IR spectrum provides a clear narrative of the chemical transformation.

Causality of Vibrational Frequencies: The bond strength and the mass of the atoms involved determine the vibrational frequency. The C=O bond in an acyl chloride is stronger and vibrates at a higher frequency than the C=O bond in an amide, which is weakened by resonance with the nitrogen lone pair. Similarly, the N-H bonds in a primary amine (-NH₂) exhibit different stretching vibrations than the single N-H bond in a secondary amide.

Table 3: Comparative FT-IR Data (cm⁻¹)

Compound Functional Group Expected Wavenumber (cm⁻¹) Appearance/Disappearance
2-amino-5-bromo-6-methylpyridine N-H Stretch (Amine) ~3450 and ~3300 (two bands) Disappears
4-ethylbenzoyl chloride C=O Stretch (Acyl Chloride) ~1785 and ~1740 (two bands, Fermi resonance) Disappears
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide N-H Stretch (Amide) ~3300 (single, sharp band) Appears
C=O Stretch (Amide I band) ~1660 - 1680 Appears

| | N-H Bend (Amide II band) | ~1530 | Appears |

Part 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound, offering definitive proof of its identity. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides an additional layer of confirmation, as the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2).

Table 4: Comparative Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected m/z for Molecular Ion Peak (M⁺)
2-amino-5-bromo-6-methylpyridine C₆H₇BrN₂ 187.04 186 / 188 (as a ~1:1 doublet)
4-ethylbenzoyl chloride C₉H₉ClO 168.62 168 / 170 (as a ~3:1 doublet due to ³⁵Cl/³⁷Cl)

| N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide | C₁₅H₁₅BrN₂O | 319.20 | 318 / 320 (as a ~1:1 doublet) |

The detection of a strong signal cluster around m/z 318/320 is conclusive evidence for the formation of the target product.

Experimental Protocols & Workflow

A robust analytical workflow is critical for generating reliable and reproducible data.

G cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purify Purification (e.g., Recrystallization, Column Chromatography) start->purify sample_prep Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl3, KBr pellet) purify->sample_prep nmr ¹H & ¹³C NMR sample_prep->nmr ftir FT-IR sample_prep->ftir ms Mass Spec sample_prep->ms data_interp Data Interpretation & Comparison to Precursors nmr->data_interp ftir->data_interp ms->data_interp conclusion Structure Confirmation data_interp->conclusion

Caption: General workflow for spectroscopic characterization.

1. NMR Sample Preparation and Acquisition:

  • Accurately weigh 5-10 mg of the purified, dry sample.

  • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. FT-IR Sample Preparation and Acquisition:

  • For solid samples (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • For thin film/neat analysis (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

3. Mass Spectrometry Sample Preparation and Acquisition:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the resulting spectrum for the molecular ion peak (or [M+H]⁺) and compare the isotopic pattern with the theoretical pattern for the compound's elemental formula.

Conclusion

The successful synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is unequivocally confirmed by a suite of spectroscopic changes. The key transformations to monitor are:

  • ¹H NMR: The disappearance of the broad -NH₂ signal and the emergence of a downfield -NH amide proton signal.

  • ¹³C NMR: The disappearance of the acyl chloride carbonyl signal and the appearance of the amide carbonyl signal at a slightly higher field.

  • FT-IR: The loss of the characteristic amine N-H stretches and the acyl chloride C=O stretch, replaced by the distinct amide N-H and C=O (Amide I) bands.

  • Mass Spec: The detection of a molecular ion peak corresponding to the molecular weight of the final product, complete with the characteristic 1:1 isotopic pattern for bromine.

By systematically comparing the spectra of the product against its precursors, researchers can build a robust, evidence-based confirmation of their synthetic success, upholding the highest standards of scientific integrity.

References

  • PubChem - National Center for Biotechnology Information. (Compound database for chemical structures and data). Source: National Library of Medicine, URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). (Integrated spectral database system for organic compounds). Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan, URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational textbook for spectroscopic methods). Source: Cengage Learning, URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A comprehensive guide to spectroscopic interpretation). Source: John Wiley & Sons, Inc., URL:[Link]

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